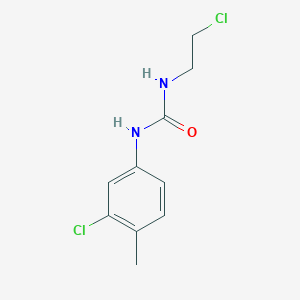

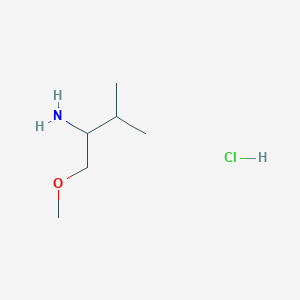

N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Descripción general

Descripción

N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (CEMU) is a synthetic compound with a wide range of applications in scientific research. CEMU has been used for decades in various areas of scientific research, including pharmacology, biochemistry, and physiology. This compound has been studied extensively for its potential to inhibit the activity of enzymes, modulate gene expression, and affect cell signaling pathways.

Aplicaciones Científicas De Investigación

Urea Derivatives and Plant Growth Regulation

Cytokinin-like Activity : Urea derivatives, including N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, are synthetic compounds with cytokinin-like activity, influencing cell division and differentiation in plants. Forchlorofenuron (CPPU) and thidiazuron (TDZ) are examples of urea cytokinins showing significant effects on in vitro plant morphogenesis, often surpassing the activity of natural adenine compounds. Recent studies have explored the structure-activity relationships of these compounds, identifying new urea cytokinins that specifically enhance adventitious root formation, highlighting their potential in agriculture and horticulture to improve plant growth and productivity (Ricci & Bertoletti, 2009).

Antimicrotubule Agents in Cancer Research

Covalent Binding to β-Tubulin : N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) are antimicrotubule agents that interact covalently with β-tubulin near the colchicine-binding site, affecting microtubule stability and dynamics. This interaction is crucial for the development of chemotherapeutic agents, providing insights into the molecular mechanisms of microtubule-targeting drugs (Fortin et al., 2011).

Selective Alkylation and Antimitotic Activity : CEUs demonstrate selective alkylation of beta-tubulin leading to microtubule depolymerization. Their antiproliferative activity against tumor cell lines, coupled with their unique mechanism of action that does not involve DNA damage or interaction with thiol functions, positions them as a new class of antimitotic agents. This selective alkylation mechanism is foundational for the development of novel anticancer therapies (Mounetou et al., 2001).

Environmental Impacts and Degradation

Photocatalytic Degradation : Studies on the photocatalytic degradation of phenyl-urea herbicides, including compounds structurally related to this compound, have provided insights into the environmental fate of these chemicals. The identification of degradation by-products and pathways under solar irradiation highlights the potential for mitigating environmental pollution through advanced oxidation processes (Amorisco et al., 2006).

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(3-chloro-4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-7-2-3-8(6-9(7)12)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAJCWGIDJCMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)

![3-[5-[1-Carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B1645883.png)

![5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid](/img/structure/B1645897.png)

![Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B1645898.png)